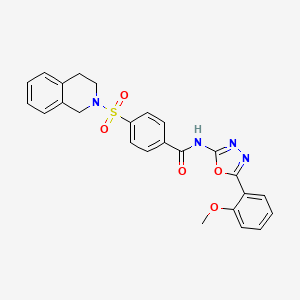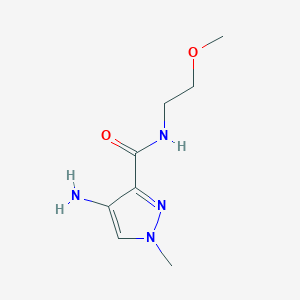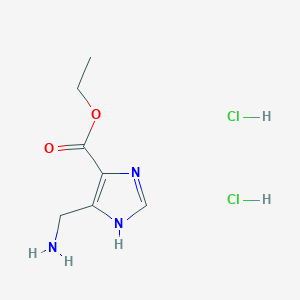
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has gained significant interest in both academic and industrial settings. The compound's unique structure, combining sulfonamide, oxadiazole, and benzamide functionalities, offers a wide range of chemical and biological activities, making it a promising candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the isoquinoline core: : The reaction begins with the formation of 3,4-dihydroisoquinoline via cyclization of an appropriate precursor.
Sulfonylation: : The isoquinoline intermediate is then sulfonylated using a sulfonyl chloride derivative under basic conditions.
Oxadiazole formation: : The sulfonylated intermediate is reacted with an aryl hydrazine and carboxylic acid to form the oxadiazole ring.
Final coupling: : The oxadiazole derivative is then coupled with 5-(2-methoxyphenyl)benzamide under catalytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scale. Key considerations include:
Catalyst selection: : Use of highly efficient catalysts to minimize by-products and increase yield.
Reaction conditions: : Optimization of temperature, pressure, and solvent systems to ensure scalability and reproducibility.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The isoquinoline moiety can be oxidized using oxidizing agents such as KMnO4 or H2O2.
Reduction: : The compound can be reduced at the oxadiazole ring or the benzamide group using reducing agents like LiAlH4.
Substitution: : Halogenation or nitration can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic medium.
Reduction: : LiAlH4 in dry ether.
Substitution: : Nitration using HNO3/H2SO4 or halogenation using Br2/FeBr3.
Major Products Formed
Oxidation: : Formation of isoquinoline N-oxide.
Reduction: : Formation of reduced oxadiazole and amine derivatives.
Substitution: : Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic reactions due to its unique structure.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structural similarity to biological molecules.
Drug Development: : Explored for its potential as a therapeutic agent in treating diseases.
Medicine
Anti-cancer: : Exhibits cytotoxic activity against certain cancer cell lines.
Anti-inflammatory: : Shows potential in reducing inflammation in preclinical studies.
Industry
Pesticides: : Used as a precursor for synthesizing novel pesticides.
Dyes: : Incorporated into dye formulations for improved stability and color properties.
作用機序
The compound's effects are mediated through multiple pathways:
Enzyme Binding: : Binds to the active site of specific enzymes, inhibiting their activity.
Receptor Interaction: : Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: : Inserts between DNA bases, disrupting replication and transcription processes.
類似化合物との比較
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combined functionalities of sulfonamide, oxadiazole, and benzamide groups.
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Lacks the methoxy group, affecting its solubility and biological activity.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(isoquinolin-2(1H)-yl)sulfonyl)benzamide: : Contains a chlorophenyl instead of methoxyphenyl, leading to different chemical properties.
Overall, the presence of the methoxyphenyl group in this compound contributes to its unique physical, chemical, and biological properties, making it a compound of significant interest in various fields of research.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZAQVBXAIYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)


![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2895384.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2895387.png)


![1-(4-ethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2895390.png)
